molecular formula C10H9BrClN3 B581852 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 1310250-38-4

3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No. B581852
CAS RN: 1310250-38-4
M. Wt: 286.557
InChI Key: OPNRDHMRLAFRGD-UHFFFAOYSA-N
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Description

“3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” is a chemical compound with the molecular formula C10H9BrClN3 . It has an average mass of 286.556 Da and a monoisotopic mass of 284.966827 Da . This compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” include its molecular formula (C10H9BrClN3), average mass (286.556 Da), and monoisotopic mass (284.966827 Da) .

Scientific Research Applications

Medicinal Chemistry of Quinazoline Derivatives

Quinazoline derivatives are a significant focus in medicinal chemistry due to their broad spectrum of biological activities. Research indicates that quinazoline and its derivatives play a crucial role in the development of new medicinal agents by serving as versatile lead molecules. These compounds exhibit antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, highlighting their potential in addressing antibiotic resistance challenges (Tiwary et al., 2016).

Quinazoline Derivatives in Optoelectronic Materials

Beyond their medicinal applications, quinazoline derivatives are also explored for their use in optoelectronic materials. These compounds are incorporated into π-extended conjugated systems for the creation of novel materials with applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. Their luminescent and electroluminescent properties make them valuable for developing advanced optoelectronic devices (Lipunova et al., 2018).

Anti-Cancer Activity of Quinazoline Derivatives

Quinazoline derivatives have shown promising anticancer properties, acting through various mechanisms such as inhibition of receptor tyrosine kinases, epidermal growth factor receptors, and other cancer-related pathways. This versatility makes quinazolines a valuable scaffold for the development of anticancer drugs, with ongoing research aimed at enhancing their efficacy and reducing side effects (Moorthy et al., 2023).

Synthesis and Chemical Transformations

The synthesis and chemical transformation of quinazoline derivatives are crucial for exploring their full potential in various applications. Innovative synthetic methods and strategies are being developed to enhance the efficiency of producing quinazoline derivatives, enabling the exploration of new pharmacological activities and applications (Faisal & Saeed, 2021).

properties

IUPAC Name

3-bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c11-7-5-13-15-9(12)6-3-1-2-4-8(6)14-10(7)15/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNRDHMRLAFRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=NN3C(=C2C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

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